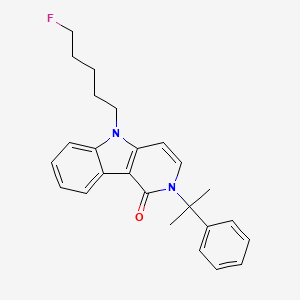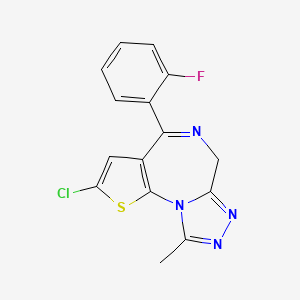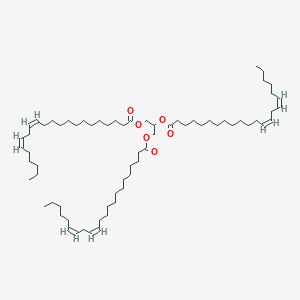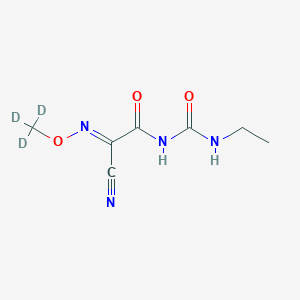![molecular formula C25H29Cl3N2 B3026256 1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8,dihydrochloride CAS No. 1432062-16-2](/img/structure/B3026256.png)
1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8,dihydrochloride
Overview
Description
Comprehensive Analysis of 1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8,dihydrochloride
The compound 1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine is a derivative of piperazine, which is a common scaffold in pharmaceutical chemistry due to its versatility and presence in various therapeutic agents. Piperazine derivatives are known for their activity against a range of diseases, including schistosomiasis and as ligands for various receptors such as dopamine and serotonin receptors .
Synthesis Analysis
The synthesis of related piperazine compounds typically involves multiple steps, including the reaction of piperazine with other chemical entities. For instance, the key intermediate of cetirizine hydrochloride, which is structurally similar to the compound , was synthesized from 4-chlorobenzophenone through a series of reactions including reduction, bromination, and final reaction with anhydrous piperazine . The synthesis process is optimized for industrial production, indicating the potential for large-scale manufacturing of such compounds.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can be substituted at various positions to yield compounds with different properties. The structure of the compound would likely include a piperazine ring with phenyl and chlorophenyl groups attached, as well as additional methyl groups, which could influence its binding affinity and selectivity towards biological targets .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including aminomethylation and reaction with alkyl (aryl) magnesium halides to form tertiary amino alcohols, which can then be converted to dihydrochlorides . These reactions are crucial for modifying the chemical structure and, consequently, the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the piperazine ring. For example, the introduction of hydroxy(phenyl)phosphoryl groups to a piperazine ring resulted in compounds that form two-dimensional layers in the crystal structure due to hydrogen bonding . These properties are essential for the pharmacokinetics and pharmacodynamics of the compounds.
Scientific Research Applications
Synthesis and Evaluation of Ligands for D2-like Receptors
Arylcycloalkylamines, including phenyl piperidines and piperazines, are crucial in the development of antipsychotic agents due to their pharmacophoric groups. Research has indicated that arylalkyl substituents enhance the potency and selectivity of binding affinity at D2-like receptors. The study explored the contributions of pharmacophoric groups like 4'-fluorobutyrophenones and 3-methyl-7-azaindoles towards the potency and selectivity at D2-like receptors, highlighting the composite structure's role in receptor selectivity and potency (Sikazwe et al., 2009).
Metabolism of Arylpiperazine Derivatives
Arylpiperazine derivatives have found clinical application in treating depression, psychosis, or anxiety. The metabolism of these compounds, including N-dealkylation leading to 1-aryl-piperazines, plays a significant role in their pharmacological effects. These metabolites are known for their serotonin receptor-related effects, with some showing affinity for other neurotransmitter receptors. The review also discusses the disposition and metabolism of 1-aryl-piperazines formed from arylpiperazine derivatives, shedding light on their pharmacological and toxicological profiles (Caccia, 2007).
Therapeutic Uses of Piperazine Derivatives
Piperazine, a significant heterocycle in drug design, is found in numerous drugs with diverse therapeutic applications, including antipsychotic, antidepressant, anticancer, and anti-inflammatory drugs. Modification of the piperazine nucleus substantially influences the medicinal potential of the resulting molecules. This review highlights the therapeutic applications of piperazine derivatives, emphasizing the importance of piperazine as a versatile building block in drug discovery (Rathi et al., 2016).
Anti-mycobacterial Activity of Piperazine Analogues
Piperazine, as a core structural element, plays a crucial role in the design of potent anti-mycobacterial agents. This review focused on the anti-mycobacterial compounds developed over the past five decades where piperazine was a vital component. It provides insights into the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, aiding in the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces . The exact mode of action would depend on the specific target and the biochemical environment.
Biochemical Pathways
Compounds of similar structure often affect pathways related to signal transduction, enzymatic reactions, or ion channel regulation . The exact pathways would depend on the compound’s specific targets.
Pharmacokinetics
Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action are not specified in the search results. These effects would depend on the compound’s specific targets and mode of action. They could range from changes in cellular signaling, alterations in gene expression, or modifications of cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For example, extreme pH or temperature conditions could affect the compound’s structure and hence its interaction with its targets. Similarly, the presence of other molecules could lead to competitive or non-competitive inhibition of the compound’s action.
properties
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[(3-methylphenyl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2.2ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;;/h2-13,18,25H,14-17,19H2,1H3;2*1H/i14D2,15D2,16D2,17D2;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTHNOIYJIXQLV-BKZZWKCXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC2=CC=CC(=C2)C)([2H])[2H])([2H])[2H])C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)([2H])[2H])[2H].Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester](/img/structure/B3026176.png)

![(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026180.png)
![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate](/img/structure/B3026181.png)




![3'-methoxy-6'-[(4-nitrophenyl)methoxy]-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026188.png)

![3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026193.png)
![2-(2-Morpholin-4-ylethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B3026194.png)